molecular formula C18H19N3O3S B2752231 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide CAS No. 851780-65-9

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide

Cat. No.: B2752231
CAS No.: 851780-65-9
M. Wt: 357.43
InChI Key: JFBWVFQBGAXZEG-UHFFFAOYSA-N
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Description

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a methanesulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide typically involves the condensation of hydrazine hydrate with an appropriate α,β-unsaturated carbonyl compound. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activity.

Properties

IUPAC Name

N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBWVFQBGAXZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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